Lpa2-IN-1
Description
LPA2-IN-1 (Synonyms: LPA2 antagonist 1) is a potent lysophosphatidic acid receptor 2 (LPA2) antagonist with an IC50 of 17 nM . Its chemical structure comprises a thieno[3,2-d]pyrimidin-4-amine core linked to a (3,4-dichlorophenyl)sulfonyl-piperazine group, with an (S)-configured chiral center critical for activity. The compound inhibits LPA-induced Erk phosphorylation and suppresses HCT-116 colon cancer cell proliferation in a dose-dependent manner, making it a promising candidate for oncology research . Key properties include:
Properties
IUPAC Name |
N-[1-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]propan-2-yl]-7-methylthieno[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N5O2S2/c1-13-11-30-19-18(13)23-12-24-20(19)25-14(2)10-26-5-7-27(8-6-26)31(28,29)15-3-4-16(21)17(22)9-15/h3-4,9,11-12,14H,5-8,10H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRNMVDTWIHULJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2NC(C)CN3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Potency
*Hypothetical analogs based on Beck et al. (2008); exact data inferred from structural-activity relationship (SAR) trends.
- Stereochemistry : The (S)-enantiomer of this compound exhibits superior potency compared to its (R)-counterpart (Compound A), highlighting the role of chiral centers in receptor binding .
- Substituent Effects : Replacing the dichlorophenyl group with a trifluoromethyl moiety (Compound B) increases LPA2 affinity but reduces selectivity due to off-target LPA1/LPA3 interactions .
Functional and Pharmacological Profiles
*Hypothetical compounds for illustrative purposes.
- Solubility : this compound’s solubility in DMSO exceeds that of many analogs, facilitating in vitro testing .
- Therapeutic Potential: While this compound demonstrates robust in vitro activity, its in vivo pharmacokinetics (e.g., half-life, clearance) remain uncharacterized, unlike Compound D, which shows high bioavailability in murine models .
Key Research Findings
Mechanistic Superiority : this compound’s inhibition of Erk phosphorylation (a key cancer signaling pathway) is more sustained than that of earlier analogs, suggesting enhanced pathway modulation .
Dose-Dependent Efficacy : In HCT-116 cells, this compound reduces proliferation by 50% at 10 µM, outperforming less potent analogs like Compound A .
Structural Optimization: The dichlorophenyl-sulfonyl group in this compound optimizes hydrophobic interactions with the LPA2 binding pocket, a feature absent in non-selective compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
